molecular formula C6H5ClN4 B582029 2-Amino-6-chloroimidazo[1,2-b]pyridazine CAS No. 887625-09-4

2-Amino-6-chloroimidazo[1,2-b]pyridazine

Cat. No. B582029
Key on ui cas rn: 887625-09-4
M. Wt: 168.584
InChI Key: VEHNVCGISXDBIG-UHFFFAOYSA-N
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Patent
US07820665B2

Procedure details

To a 100-mL, round-bottomed flask was added azido(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone from Step 2 (2.3 g, 10 mmol) and DMF (40 mL). The solution was heated to 100° C. and H2O (1.8 mL, 100 mmol) was added. The mixture was stirred for 45 min and then allowed to cool to room temperature. The mixture was poured into water (150 mL) and then concentrated in vacuo. The solid residue was dissolved in 1:2 MeOH/CH2Cl2 (900 mL) and concentrated onto silica. Purification by silica gel chromatography (1 to 5% MeOH (2 M in NH3)/CH2Cl2) afforded the title compound as a yellow-green solid (0.71 g, 42% yield). MS (ESI positive ion) m/z: 169 (M+1). 1H NMR (400 MHz, DMSO-d6): δ ppm 7.69 (d, J=9.2 Hz, 1H), 7.37 (s, 1H), 7.05 (d, J=9.2 Hz, 1H), 5.74 (broad s, 2H).
Name
azido(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
N(C([C:6]1[N:7]=[C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[N:10][N:9]2[CH:15]=1)=O)=[N+]=[N-].C[N:17](C=O)C>O>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]2[N:9]([CH:15]=[C:6]([NH2:17])[N:7]=2)[N:10]=1

Inputs

Step One
Name
azido(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone
Quantity
2.3 g
Type
reactant
Smiles
N(=[N+]=[N-])C(=O)C=1N=C2N(N=C(C=C2)Cl)C1
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in 1:2 MeOH/CH2Cl2 (900 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (1 to 5% MeOH (2 M in NH3)/CH2Cl2)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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